(5-Morpholinothiophen-2-yl)boronic acid
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Overview
Description
(5-Morpholinothiophen-2-yl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound features a boronic acid group attached to a thiophene ring, which is further substituted with a morpholine group. The presence of these functional groups makes it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Morpholinothiophen-2-yl)boronic acid typically involves the borylation of a thiophene derivative. One common method is the Miyaura borylation reaction, where a thiophene halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is efficient, yielding high-purity products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The scalability of the Miyaura borylation reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(5-Morpholinothiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the borylation process.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(5-Morpholinothiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Morpholinothiophen-2-yl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug development. The boronic acid group interacts with target molecules, forming stable complexes that can be detected or utilized in further reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura cross-coupling reactions but lacks the additional functional groups present in (5-Morpholinothiophen-2-yl)boronic acid.
3-Formylphenylboronic Acid: Used in similar applications but has different reactivity due to the formyl group.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with different positional isomerism.
Uniqueness
This compound is unique due to the presence of both a morpholine group and a thiophene ring, which enhance its reactivity and versatility in various chemical reactions. These functional groups allow for additional interactions and applications that are not possible with simpler boronic acids .
Biological Activity
(5-Morpholinothiophen-2-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C10H12BNO2S
- Molecular Weight : 225.09 g/mol
- IUPAC Name : this compound
The mechanism of action of this compound involves its ability to interact with various biological targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can inhibit the activity of certain enzymes, particularly proteases and kinases. This property makes them valuable in the development of therapeutic agents.
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of boronic acids showed decreased cell viability in prostate cancer cells, with concentrations as low as 5 µM leading to a reduction in viability by approximately 33% compared to control groups .
Table 1: Cytotoxic Effects on Cancer Cells
Compound | Cell Line | Concentration (µM) | Cell Viability (%) |
---|---|---|---|
This compound | PC-3 (Prostate Cancer) | 5 | 33 |
Control | 71 |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In various studies, it was shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones ranged from 7 mm to 13 mm depending on the concentration used .
Table 2: Antimicrobial Activity
Microorganism | Inhibition Zone Diameter (mm) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 8 |
Methicillin-resistant S. aureus | 12 |
Case Studies
- Cytotoxicity Study : A recent investigation focused on the anticancer properties of various boronic acids, including this compound. The study found that this compound effectively reduced the viability of prostate cancer cells while maintaining a higher viability in healthy fibroblast cells, indicating selective toxicity .
- Antimicrobial Efficacy : Another study explored the antimicrobial effects of boronic acids against a range of pathogens. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Properties
Molecular Formula |
C8H12BNO3S |
---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
(5-morpholin-4-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO3S/c11-9(12)7-1-2-8(14-7)10-3-5-13-6-4-10/h1-2,11-12H,3-6H2 |
InChI Key |
OWOYQCNCUCRNPI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)N2CCOCC2)(O)O |
Origin of Product |
United States |
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